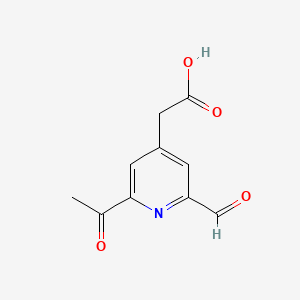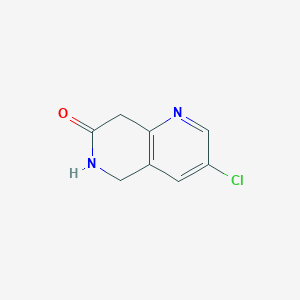
Fmoc-5,6-Difluoro-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-5,6-Difluoro-L-tryptophan is a fluorinated derivative of L-tryptophan, an essential amino acid. The compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the indole ring, and an Fmoc (fluorenylmethyloxycarbonyl) group protecting the amino group. This modification enhances the compound’s chemical stability and bioavailability, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5,6-Difluoro-L-tryptophan typically involves the fluorination of L-tryptophan followed by the introduction of the Fmoc group. The fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The Fmoc group is then introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated peptide synthesizers are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Fmoc-5,6-Difluoro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the indole ring.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.
科学的研究の応用
Chemistry
Fmoc-5,6-Difluoro-L-tryptophan is used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and elongation of the peptide chain.
Biology
In biological research, this compound is used as a probe to study protein-ligand interactions and enzyme mechanisms. The fluorine atoms enhance the compound’s stability and facilitate its detection using techniques like NMR spectroscopy.
Medicine
The compound is investigated for its potential therapeutic applications, including as a building block for designing novel drugs and as a tool for studying disease mechanisms.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
作用機序
The mechanism of action of Fmoc-5,6-Difluoro-L-tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The Fmoc group protects the amino group during synthesis, ensuring selective reactions and high yields.
類似化合物との比較
Similar Compounds
Fmoc-L-tryptophan: Lacks the fluorine atoms, making it less stable and less bioavailable.
5,6-Difluoro-L-tryptophan: Lacks the Fmoc group, making it less suitable for peptide synthesis.
Fmoc-5-fluoro-L-tryptophan: Contains only one fluorine atom, resulting in different chemical properties.
Uniqueness
Fmoc-5,6-Difluoro-L-tryptophan is unique due to the presence of both the Fmoc group and two fluorine atoms. This combination enhances its stability, bioavailability, and reactivity, making it a versatile compound for various scientific research applications.
特性
分子式 |
C26H20F2N2O4 |
|---|---|
分子量 |
462.4 g/mol |
IUPAC名 |
(2S)-3-(5,6-difluoro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H20F2N2O4/c27-21-10-19-14(12-29-23(19)11-22(21)28)9-24(25(31)32)30-26(33)34-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,10-12,20,24,29H,9,13H2,(H,30,33)(H,31,32)/t24-/m0/s1 |
InChIキー |
IIHGKCCBJHRUBU-DEOSSOPVSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC(=C(C=C54)F)F)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC(=C(C=C54)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



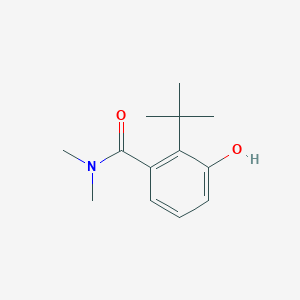
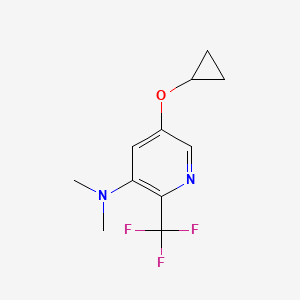


![[3-(1,3-Dioxolan-2-YL)-2-fluorophenyl]boronic acid](/img/structure/B14850541.png)

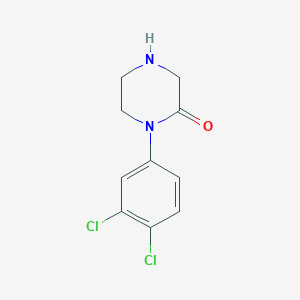

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14850557.png)
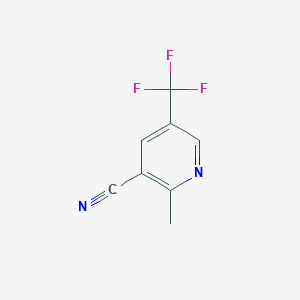
![1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone](/img/structure/B14850567.png)
